1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate
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Overview
Description
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is an organic compound that features a morpholine ring, a propan-2-yl group, and a 4-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate typically involves the reaction of morpholine with propan-2-yl chloride to form 1-(Morpholin-4-yl)propan-2-yl chloride. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The 4-chlorobenzoate moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and proteins, potentially inhibiting their activity. The 4-chlorobenzoate moiety can bind to receptor sites, modulating cellular pathways and exerting biological effects .
Comparison with Similar Compounds
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate: Similar structure but with the chlorine atom in a different position.
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate: Contains a furan ring instead of a benzene ring.
1-(Morpholin-4-yl)propan-2-yl 4-methylbenzoate: Features a methyl group instead of a chlorine atom.
Uniqueness: 1-methyl-2-(4-morpholinyl)ethyl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C14H18ClNO3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI Key |
NQOSQVGSLQQAQS-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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